Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate
CAS No.: 81153-64-2
Cat. No.: VC21301613
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81153-64-2 |
---|---|
Molecular Formula | C13H14N2O2 |
Molecular Weight | 230.26 g/mol |
IUPAC Name | ethyl 5-methyl-1-phenylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)15(14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Standard InChI Key | YBPIMHCENGHGMJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN(C(=C1)C)C2=CC=CC=C2 |
Canonical SMILES | CCOC(=O)C1=NN(C(=C1)C)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate is a well-defined organic compound with a distinct molecular structure. The molecule consists of a pyrazole core with three key substituents: a methyl group at position 5, a phenyl group attached to nitrogen at position 1, and an ethyl carboxylate group at position 3. This arrangement creates a compound with specific chemical and physical properties that distinguish it from related pyrazole derivatives.
Basic Chemical Information
The fundamental chemical properties of ethyl 5-methyl-1-phenylpyrazole-3-carboxylate are summarized in the following table:
Property | Value |
---|---|
CAS Number | 81153-64-2 |
Molecular Formula | C₁₃H₁₄N₂O₂ |
Molecular Weight | 230.26 g/mol |
InChI | InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)15(14-12)11-7-5-4-6-8-11 |
InChIKey | YBPIMHCENGHGMJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN(C(=C1)C)C2=CC=CC=C2 |
The compound is identified by its unique CAS registry number 81153-64-2, which confirms its specific structural arrangement . The molecular formula C₁₃H₁₄N₂O₂ indicates that the compound contains 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms, giving it a calculated molecular weight of 230.26 g/mol .
Structural Configuration
The structure of ethyl 5-methyl-1-phenylpyrazole-3-carboxylate features a pyrazole ring as its central structural component. The pyrazole ring is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. In this compound, the phenyl group is directly attached to one of the nitrogen atoms (position 1), creating an N-phenyl substitution pattern. The methyl group is positioned at carbon 5 of the pyrazole ring, while the ethoxycarbonyl (ethyl ester) group occupies position 3 .
This specific arrangement of substituents around the pyrazole core distinguishes this compound from its structural isomers, such as ethyl 1-methyl-5-phenylpyrazole-3-carboxylate (CAS: 10199-51-6) and ethyl 3-methyl-1-phenylpyrazole-5-carboxylate (CAS: 81153-63-1), which feature different positional arrangements of the same functional groups .
Physical and Chemical Properties
Understanding the physical and chemical properties of ethyl 5-methyl-1-phenylpyrazole-3-carboxylate provides crucial insights into its behavior in different environments and its potential applications in chemical processes.
Physical Properties
The physical properties of ethyl 5-methyl-1-phenylpyrazole-3-carboxylate include several key parameters that define its behavior under various conditions:
Physical Property | Value |
---|---|
XLogP3-AA | 2.8 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 4 |
Exact Mass | 230.105527694 Da |
The compound has a calculated XLogP3-AA value of 2.8, indicating moderate lipophilicity and suggesting reasonable membrane permeability . The absence of hydrogen bond donors (count: 0) and the presence of three hydrogen bond acceptors reflect its potential for intermolecular interactions . With four rotatable bonds, the molecule possesses a moderate degree of conformational flexibility, which may influence its binding properties in biological systems or chemical reactions .
Chemical Reactivity
The chemical reactivity of ethyl 5-methyl-1-phenylpyrazole-3-carboxylate is largely determined by the functional groups present in its structure. The ethyl carboxylate group at position 3 of the pyrazole ring serves as a potential site for nucleophilic attack, making it susceptible to hydrolysis reactions that could lead to the corresponding carboxylic acid. The pyrazole ring itself exhibits aromatic character due to its π-electron system, which influences its behavior in electrophilic substitution reactions.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the structural features and purity of ethyl 5-methyl-1-phenylpyrazole-3-carboxylate. The available spectroscopic data includes both nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for confirming the structure of ethyl 5-methyl-1-phenylpyrazole-3-carboxylate. According to the search results, 13C NMR spectral data is available for this compound . The carbon NMR spectrum provides information about the distinct carbon environments within the molecule, confirming the presence of the pyrazole ring, phenyl group, methyl substituent, and ethoxycarbonyl moiety. The chemical shifts observed in the spectrum align with the expected values for the various carbon atoms in the compound's structure, providing strong evidence for its structural assignment.
Mass Spectrometry
Mass spectrometric analysis of ethyl 5-methyl-1-phenylpyrazole-3-carboxylate offers insights into its molecular weight and fragmentation pattern. GC-MS data is available for this compound, as indicated in the search results . The mass spectrum typically shows a molecular ion peak at m/z 230, corresponding to the compound's molecular weight. The fragmentation pattern observed in the mass spectrum provides additional structural information, with characteristic fragments arising from the cleavage of specific bonds within the molecule. This data further supports the structural assignment and can be used to assess the purity of the compound.
Synthesis and Preparation
The synthesis of ethyl 5-methyl-1-phenylpyrazole-3-carboxylate typically involves specific chemical reactions and procedures that lead to the formation of the desired pyrazole structure with the correct substitution pattern.
Related Compounds and Isomers
Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate is part of a broader family of substituted pyrazoles, many of which share similar structural features but differ in the specific arrangement of substituents around the pyrazole core. Among these related compounds are:
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Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate (CAS: 10199-51-6): This isomer differs in the position of the methyl group, which is located on the nitrogen at position 1 rather than at carbon 5 .
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Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate (CAS: 81153-63-1): In this isomer, the positions of the methyl and ethoxycarbonyl groups are reversed compared to the target compound .
These structural variations, though subtle, can lead to significant differences in the compounds' physical properties, chemical reactivity, and potential applications.
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